Lleqkrgrvdnycrhnygv Lleqkrgrvdnycrhnygv
Brand Name: Vulcanchem
CAS No.: 142609-55-0
VCID: VC0123704
InChI: InChI=1S/C99H158N34O29S/c1-47(2)34-56(101)80(145)124-63(35-48(3)4)88(153)123-62(27-29-76(141)142)86(151)122-61(26-28-71(102)136)85(150)120-59(14-9-10-30-100)83(148)119-57(15-11-31-112-97(105)106)81(146)115-43-74(139)118-58(16-12-32-113-98(107)108)87(152)133-78(49(5)6)95(160)130-69(41-77(143)144)93(158)129-68(40-73(104)138)92(157)126-65(37-52-20-24-55(135)25-21-52)89(154)131-70(45-163)94(159)121-60(17-13-33-114-99(109)110)84(149)127-66(38-53-42-111-46-117-53)90(155)128-67(39-72(103)137)91(156)125-64(36-51-18-22-54(134)23-19-51)82(147)116-44-75(140)132-79(50(7)8)96(161)162/h18-25,42,46-50,56-70,78-79,134-135,163H,9-17,26-41,43-45,100-101H2,1-8H3,(H2,102,136)(H2,103,137)(H2,104,138)(H,111,117)(H,115,146)(H,116,147)(H,118,139)(H,119,148)(H,120,150)(H,121,159)(H,122,151)(H,123,153)(H,124,145)(H,125,156)(H,126,157)(H,127,149)(H,128,155)(H,129,158)(H,130,160)(H,131,154)(H,132,140)(H,133,152)(H,141,142)(H,143,144)(H,161,162)(H4,105,106,112)(H4,107,108,113)(H4,109,110,114)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,78-,79-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N
Molecular Formula: C99H158N34O29S
Molecular Weight: 2320.6 g/mol

Lleqkrgrvdnycrhnygv

CAS No.: 142609-55-0

Main Products

VCID: VC0123704

Molecular Formula: C99H158N34O29S

Molecular Weight: 2320.6 g/mol

Lleqkrgrvdnycrhnygv - 142609-55-0

CAS No. 142609-55-0
Product Name Lleqkrgrvdnycrhnygv
Molecular Formula C99H158N34O29S
Molecular Weight 2320.6 g/mol
IUPAC Name (4S)-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C99H158N34O29S/c1-47(2)34-56(101)80(145)124-63(35-48(3)4)88(153)123-62(27-29-76(141)142)86(151)122-61(26-28-71(102)136)85(150)120-59(14-9-10-30-100)83(148)119-57(15-11-31-112-97(105)106)81(146)115-43-74(139)118-58(16-12-32-113-98(107)108)87(152)133-78(49(5)6)95(160)130-69(41-77(143)144)93(158)129-68(40-73(104)138)92(157)126-65(37-52-20-24-55(135)25-21-52)89(154)131-70(45-163)94(159)121-60(17-13-33-114-99(109)110)84(149)127-66(38-53-42-111-46-117-53)90(155)128-67(39-72(103)137)91(156)125-64(36-51-18-22-54(134)23-19-51)82(147)116-44-75(140)132-79(50(7)8)96(161)162/h18-25,42,46-50,56-70,78-79,134-135,163H,9-17,26-41,43-45,100-101H2,1-8H3,(H2,102,136)(H2,103,137)(H2,104,138)(H,111,117)(H,115,146)(H,116,147)(H,118,139)(H,119,148)(H,120,150)(H,121,159)(H,122,151)(H,123,153)(H,124,145)(H,125,156)(H,126,157)(H,127,149)(H,128,155)(H,129,158)(H,130,160)(H,131,154)(H,132,140)(H,133,152)(H,141,142)(H,143,144)(H,161,162)(H4,105,106,112)(H4,107,108,113)(H4,109,110,114)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,78-,79-/m0/s1
Standard InChIKey JHUREWJDRAPANZ-NOGWRVMDSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N
Sequence LLEQKRGRVDNYCRHNYGV
Synonyms leucyl-leucyl-glutamyl-glutaminyl-lysyl-arginyl-glycyl-arginyl-valyl-aspartyl-asparaginyl-tyrosyl-cysteinyl-arginyl-histidyl-asparaginyl-tyrosyl-glycyl-valine
LLEQKRGRVDNYCRHNYGV
peptide U6
PubChem Compound 16131035
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator